Ethyl 4-[[2-[4-(2-phenylethylcarbamoyl)phenoxy]acetyl]amino]benzoate
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Overview
Description
Ethyl 4-[[2-[4-(2-phenylethylcarbamoyl)phenoxy]acetyl]amino]benzoate is a complex organic compound with a molecular formula of C24H23NO3. This compound is known for its unique structure, which includes a benzoate ester linked to a phenoxyacetyl group and a phenylethylcarbamoyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[4-(2-phenylethylcarbamoyl)phenoxy]acetyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with 2-phenylethyl isocyanate to form the phenylethylcarbamoyl derivative. This intermediate is then reacted with 4-hydroxyphenylacetic acid under esterification conditions to form the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[4-(2-phenylethylcarbamoyl)phenoxy]acetyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[[2-[4-(2-phenylethylcarbamoyl)phenoxy]acetyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[4-(2-phenylethylcarbamoyl)phenoxy]acetyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[[2-[4-(2-phenylethylcarbamoyl)phenoxy]acetyl]amino]benzoate can be compared with similar compounds such as:
Ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate: Similar structure but with a benzyl group instead of a phenylethyl group.
Ethyl 4-[[2-[4-(cyclohexylcarbamoyl)phenoxy]acetyl]amino]benzoate: Contains a cyclohexyl group, leading to different chemical and biological properties.
Ethyl 4-[[2-[4-(2,5-dichlorophenyl)carbamoyl]phenoxy]acetyl]amino]benzoate: Contains dichlorophenyl groups, which can affect its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[[2-[4-(2-phenylethylcarbamoyl)phenoxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-2-32-26(31)21-8-12-22(13-9-21)28-24(29)18-33-23-14-10-20(11-15-23)25(30)27-17-16-19-6-4-3-5-7-19/h3-15H,2,16-18H2,1H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDVADZLCNDWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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